molecular formula C17H15F3O B3337346 Methanone, [3-(trifluoromethyl)phenyl](2,4,6-trimethylphenyl)- CAS No. 62646-20-2

Methanone, [3-(trifluoromethyl)phenyl](2,4,6-trimethylphenyl)-

Cat. No.: B3337346
CAS No.: 62646-20-2
M. Wt: 292.29 g/mol
InChI Key: GLYBFKWEIZWJMW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a diaryl ketone featuring two distinct aromatic substituents:

  • 3-(Trifluoromethyl)phenyl group: A phenyl ring with a strong electron-withdrawing trifluoromethyl (-CF₃) group at the meta position.
  • 2,4,6-Trimethylphenyl group: A heavily substituted phenyl ring with methyl groups at the ortho, para, and meta positions, introducing steric bulk and moderate electron-donating effects.

Molecular Formula: C₁₆H₁₅F₃O (calculated based on substituent analysis).
Molecular Weight: ~280.28 g/mol (calculated).

This combination of substituents balances electronic and steric effects, making it relevant for applications in pharmaceuticals, agrochemicals, or materials science [6].

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-7-11(2)15(12(3)8-10)16(21)13-5-4-6-14(9-13)17(18,19)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYBFKWEIZWJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404892
Record name Methanone, [3-(trifluoromethyl)phenyl](2,4,6-trimethylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62646-20-2
Record name Methanone, [3-(trifluoromethyl)phenyl](2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-TRIFLUOROMETHYL-PHENYL)-(2,4,6-TRIMETHYL-PHENYL)-METHANONE
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Preparation Methods

The synthesis of Methanone, 3-(trifluoromethyl)phenyl- typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2,4,6-trimethylphenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from affecting the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Methanone, 3-(trifluoromethyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The trifluoromethyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Methanone, 3-(trifluoromethyl)phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methanone, 3-(trifluoromethyl)phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at its target sites. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Methanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Boiling Point (K) Key Applications/Notes
3-(Trifluoromethyl)phenylmethanone (Target) C₁₆H₁₅F₃O ~280.28 -CF₃ (electron-withdrawing), -CH₃ (steric bulk) Not reported Potential pharmaceutical intermediates
Phenyl(2-(trifluoromethyl)phenyl)methanone C₁₄H₉F₃O 262.22 -CF₃ (ortho position) Not reported Synthesized via AgNO₃/K₂S₂O₈ oxidation
(3-Methylphenyl)phenyl-methanone C₁₄H₁₂O 196.24 -CH₃ (meta, electron-donating) 457.20 (at 2.10 kPa) Model for studying substituent effects
(2-Bromophenyl)-(2,4,6-trimethylphenyl)methanone C₁₆H₁₅BrO 302.90 -Br (ortho, electron-withdrawing) Not reported Halogenated analog for reactivity studies
Phenyl-(2,4,6-triphenylphenyl)methanone C₃₁H₂₂O 410.51 Extended aromatic system (steric hindrance) Not reported Materials science (e.g., liquid crystals)

Substituent Effects and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound significantly withdraws electron density via inductive effects, polarizing the ketone group and enhancing electrophilicity. This contrasts with analogs like (3-methylphenyl)phenyl-methanone, where the -CH₃ group donates electrons, reducing ketone reactivity . Halogenated analogs (e.g., bromo derivative ) exhibit weaker electron-withdrawing effects compared to -CF₃, making the target compound more reactive in nucleophilic additions.

This contrasts with less hindered analogs like phenyl(2-(trifluoromethyl)phenyl)methanone .

Physical Properties

  • Boiling Points: The (3-methylphenyl)phenyl-methanone analog has a boiling point of 457.20 K at 2.10 kPa, suggesting that the target compound (with higher polarity due to -CF₃) may exhibit a higher boiling point under similar conditions.
  • Solubility : The trimethylphenyl group likely reduces solubility in polar solvents compared to less bulky analogs.

Biological Activity

Methanone, 3-(trifluoromethyl)phenyl-, also known by its chemical structure C17H15F3OC_{17}H_{15}F_3O, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its cytotoxicity, antimicrobial effects, and mechanisms of action.

  • Molecular Formula : C17H15F3OC_{17}H_{15}F_3O
  • Molecular Weight : 308.30 g/mol
  • CAS Number : 62646-20-2

Biological Activity Overview

The biological activity of Methanone can be categorized into several key areas:

  • Antitumor Activity
    • Studies have shown that certain derivatives of methanone exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to methanone have demonstrated selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.
  • Antimicrobial Effects
    • Methanone derivatives have been evaluated for their antimicrobial properties against bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens.
  • Mechanisms of Action
    • The mechanisms through which methanone exerts its biological effects are still being elucidated. Preliminary findings suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key enzymes involved in cellular proliferation.

Antitumor Studies

A study investigating the cytotoxic effects of methanone analogs revealed significant activity against several human cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer (PC-3)

The study reported IC50 values indicating effective concentrations required to inhibit cell growth significantly.

CompoundCell LineIC50 (µM)
Methanone Derivative AMDA-MB-23110
Methanone Derivative BPC-35

Antimicrobial Studies

In another research endeavor, methanone was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated:

  • Inhibition Zone : Measured in mm.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Discussion

The trifluoromethyl group in methanone appears to enhance its biological activity by improving its interaction with biological membranes and targets within cells. The compound's ability to selectively target cancer cells while minimizing effects on normal cells presents a promising avenue for therapeutic development.

Q & A

Q. What are the standard synthetic protocols for Methanone, 3-(trifluoromethyl)phenyl-?

The synthesis of aryl methanone derivatives typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in a 1:1 acetonitrile-water solvent system under nitrogen at 60°C for 24 hours have been used for analogous trifluoromethylphenyl methanones . Modifications may include adjusting substituent positions (e.g., 2,4,6-trimethylphenyl groups) to optimize steric and electronic effects. Purification often employs column chromatography or recrystallization.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments. Trifluoromethyl (CF₃) groups exhibit distinct ¹⁹F NMR shifts.
  • HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]⁺).
  • X-ray crystallography : To resolve steric effects from 2,4,6-trimethylphenyl groups . Physicochemical properties like logP and topological polar surface area (TPSA) can be calculated using software such as ChemAxon, referencing databases like PubChem .

Advanced Research Questions

Q. How can reaction yields be improved for sterically hindered aryl methanones?

Steric hindrance from 2,4,6-trimethylphenyl groups may reduce reactivity. Strategies include:

  • Catalyst optimization : Transition metals (e.g., Pd or Ag) to facilitate coupling .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Microwave-assisted synthesis : To accelerate reaction kinetics . Computational modeling (DFT) can predict transition states and guide catalyst selection .

Q. How do substituent effects (CF₃ vs. methyl groups) influence electronic properties and reactivity?

Trifluoromethyl groups are strongly electron-withdrawing (-I effect), while methyl groups donate electrons (+I effect). This alters:

  • Electrophilicity : CF₃ increases electrophilic character at the carbonyl carbon, enhancing nucleophilic attack.
  • Redox stability : CF₃ groups may reduce oxidative degradation, as seen in fluorinated analogs . Cyclic voltammetry (CV) and Hammett constants (σ) can quantify these effects experimentally .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Purity differences : Impurities like 4-[(4-methylthio)phenyl] derivatives (common in sulfur-containing analogs) can skew bioassays .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration).
  • Structural analogs : Compare bioactivity of methanones with varying substituents (e.g., methoxy vs. methyl groups) to isolate functional group contributions .

Q. What computational tools are recommended for predicting interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina to model binding with enzymes (e.g., cytochrome P450).
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over time.
  • QSAR models : Correlate substituent parameters (e.g., logP, TPSA) with observed bioactivity .

Methodological Considerations

  • Handling air-sensitive intermediates : Use Schlenk lines or gloveboxes for reactions under inert atmospheres .
  • Purification challenges : Reverse-phase HPLC with C18 columns for separating polar byproducts .
  • Safety protocols : Follow SDS guidelines for handling trifluoromethylated compounds, including proper PPE and fume hood use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanone, [3-(trifluoromethyl)phenyl](2,4,6-trimethylphenyl)-
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